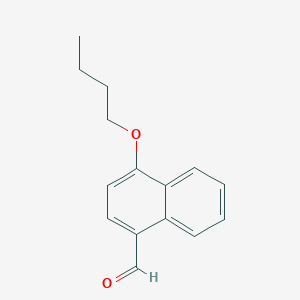
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is a derivative of the quinolone family, specifically a fluoroquinolone. This compound is known for its significant antibacterial properties, making it a valuable component in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate typically involves the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions typically yield dihydroquinoline derivatives.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often employs reagents like N-bromosuccinimide (NBS), while alkylation uses alkyl halides.
Major Products
The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have diverse applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: It serves as a precursor for the development of fluoroquinolone antibiotics.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The primary mechanism of action of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Norfloxacin: Shares the quinolone core but differs in its substituent groups.
Ofloxacin: Another member of the fluoroquinolone family with distinct pharmacokinetic properties
Uniqueness
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and makes it a valuable precursor in the synthesis of various fluoroquinolone antibiotics .
Propiedades
Fórmula molecular |
C11H8FNO3 |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
methyl 6-fluoro-4-oxo-3H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-4H,5H2,1H3 |
Clave InChI |
UPHATIULRLLAIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)











